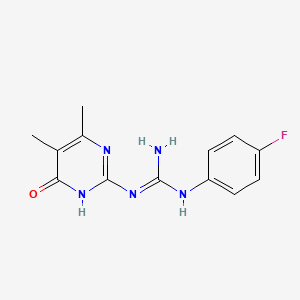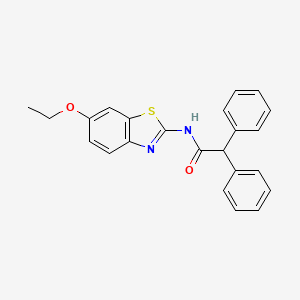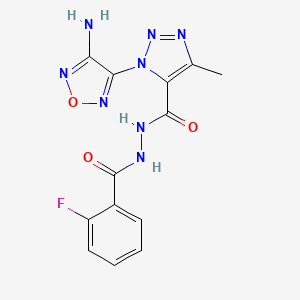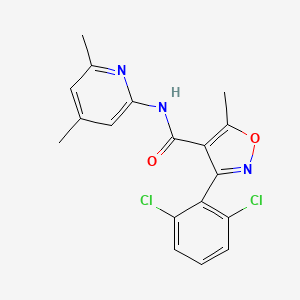
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine, also known as LUF6000, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of guanidine compounds and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine is not fully understood. However, it has been proposed that N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has been found to have minimal toxicity towards normal cells, which is a desirable property for anticancer drugs. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its specificity towards cancer cells. It has been found to have minimal toxicity towards normal cells, which allows for higher doses to be used in experiments. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine could be tested in combination with other anticancer drugs to determine its potential synergistic effects.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 4-fluoroaniline with 4-hydroxy-5,6-dimethyl-2-pyrimidinamine in the presence of guanidine hydrochloride. The reaction yields N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine as a white solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anticancer drugs.
Propiedades
IUPAC Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-fluorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c1-7-8(2)16-13(18-11(7)20)19-12(15)17-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXDSPPSGQIVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)
![2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6061903.png)
![ethyl 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061908.png)
![1-cyclopropyl-7-(4-hydroxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6061914.png)


![7-(cyclohexylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061936.png)
![benzyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6061941.png)
![2,2-diphenyl-N'-(1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene)cyclopropanecarbohydrazide](/img/structure/B6061947.png)

![N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)
![3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B6061978.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)
![N-(2-fluorobenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6062004.png)